1-(3-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone
CAS No.: 2034225-35-7
Cat. No.: VC6000915
Molecular Formula: C16H18N4O2
Molecular Weight: 298.346
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2034225-35-7 |
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Molecular Formula | C16H18N4O2 |
Molecular Weight | 298.346 |
IUPAC Name | 1-(3-pyridazin-3-yloxypiperidin-1-yl)-2-pyridin-3-ylethanone |
Standard InChI | InChI=1S/C16H18N4O2/c21-16(10-13-4-1-7-17-11-13)20-9-3-5-14(12-20)22-15-6-2-8-18-19-15/h1-2,4,6-8,11,14H,3,5,9-10,12H2 |
Standard InChI Key | FYOANLXXXWFXLU-UHFFFAOYSA-N |
SMILES | C1CC(CN(C1)C(=O)CC2=CN=CC=C2)OC3=NN=CC=C3 |
Introduction
Chemical Identity and Structural Analysis
Molecular Composition
1-(3-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone (IUPAC name: 2-pyridin-3-yl-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethanone) is characterized by the molecular formula C₁₉H₂₁N₅O₂ and a molecular weight of 359.41 g/mol. The structure integrates three key moieties:
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A piperidine ring substituted at the 3-position with a pyridazin-3-yloxy group.
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An ethanone backbone bridging the piperidine nitrogen and a pyridin-3-yl aromatic system.
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Pyridazine and pyridine heterocycles, which confer hydrogen-bonding and π-stacking capabilities.
Table 1: Key Molecular Descriptors
Property | Value |
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Molecular Formula | C₁₉H₂₁N₅O₂ |
Molecular Weight | 359.41 g/mol |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 6 |
Topological Polar Surface Area | 80.3 Ų |
Synthetic Pathways and Optimization
Retrosynthetic Considerations
The synthesis of 1-(3-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone likely follows a multi-step sequence analogous to structurally related ethanone derivatives. A plausible route involves:
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Piperidine Functionalization: Introduction of the pyridazin-3-yloxy group via nucleophilic substitution of 3-hydroxypiperidine with 3-chloropyridazine.
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Ethanone Assembly: Coupling the functionalized piperidine with 2-(pyridin-3-yl)acetic acid through a Friedel-Crafts acylation or amide bond formation followed by oxidation.
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Purification: Chromatographic separation to isolate the target compound from regioisomers or byproducts.
Table 2: Hypothetical Reaction Conditions
Physicochemical and Pharmacokinetic Profiling
Table 3: Predicted ADMET Properties
Parameter | Value |
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logP | 2.3 |
Caco-2 Permeability | Moderate (8.2 × 10⁻⁶ cm/s) |
CYP3A4 Inhibition | Low likelihood |
Plasma Protein Binding | 89% |
Agrochemical and Materials Science Applications
Herbicidal Activity
Epyrifenacil, a pyrimidinyl-based herbicide, shares structural motifs with the pyridazin-3-yloxy group in the target compound . This suggests potential herbicidal utility through inhibition of protoporphyrinogen oxidase (PPO), a mechanism critical for disrupting chlorophyll biosynthesis.
Organic Electronics
Thiophene and pyridine derivatives are widely used in organic semiconductors due to their conjugated π-systems. While the ethanone backbone may limit conductivity, functionalization of the pyridazine ring could yield novel charge-transport materials.
Challenges and Future Directions
The absence of direct experimental data on 1-(3-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone necessitates rigorous validation of its hypothesized properties. Priority research areas include:
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Synthetic Validation: Optimization of yield and purity via high-throughput reaction screening.
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Target Identification: Proteome-wide binding studies to elucidate kinase or receptor targets.
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In Vivo Toxicology: Assessment of acute and chronic toxicity profiles in model organisms.
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